sodium thiophene-2-carboxylate
Description
Synthesis of Thiophene-2-Carboxylic Acid (Precursor to Sodium Thiophene-2-carboxylate)
The foundational step in producing sodium thiophene-2-carboxylate (B1233283) is the synthesis of thiophene-2-carboxylic acid. This is achieved through various methods, most notably the oxidation of specific thiophene (B33073) derivatives and processes involving Friedel-Crafts reactions.
A common and practical route to thiophene-2-carboxylic acid involves the oxidation of 2-substituted thiophenes, such as 2-acetylthiophene (B1664040) and thiophene-2-carboxaldehyde. wikipedia.orgwikiwand.com
The oxidation of 2-acetylthiophene using reagents like sodium hypochlorite (B82951) is a well-established method. chemicalbook.com Similarly, thiophene-2-carboxaldehyde can be oxidized to yield thiophene-2-carboxylic acid. wikiwand.comsmolecule.com Chromium-based oxidants, for instance, have been employed for this transformation. smolecule.com The choice of oxidizing agent and reaction conditions is critical to ensure high yields and minimize side products.
Research has shown that the oxidation of 2-acetylthiophene can be efficiently carried out, though it is a necessary precursor for certain applications where the acid itself is not commercially viable due to high costs. gatech.edu Different oxidizing agents have been explored, including sodium permanganate. gatech.edu
Table 1: Oxidation Reactions for Thiophene-2-Carboxylic Acid Synthesis
| Thiophene Derivative | Oxidizing Agent | Key Findings | Citation |
|---|---|---|---|
| 2-acetylthiophene | Sodium Hypochlorite | A practical and commonly used method for synthesis. | wikipedia.orgchemicalbook.com |
| thiophene-2-carboxaldehyde | Chromium-based oxidants (e.g., CrO₃) | The reaction proceeds via a chromate (B82759) ester intermediate. Kinetic studies show a second-order dependence on the aldehyde concentration. | smolecule.com |
| 2-acetylthiophene | Sodium Permanganate | An alternative oxidation method cited in literature. | gatech.edu |
Another significant pathway to thiophene-2-carboxylic acid involves the Friedel-Crafts acylation of thiophene. derpharmachemica.comgoogle.com This reaction typically uses an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce 2-acetylthiophene. google.comnih.gov The resulting 2-acetylthiophene is then oxidized to thiophene-2-carboxylic acid.
A notable advantage of this method is the ability to perform the oxidation step directly on the crude 2-acetylthiophene solution from the Friedel-Crafts reaction without the need for isolating the intermediate. google.com This integrated process can be more economical for large-scale production. google.com The choice of solvent is crucial, with nitrobenzene (B124822) and chlorinated benzenes being suitable options that are not attacked by the subsequent alkaline hypochlorite solution used for oxidation. google.com
Table 2: Friedel-Crafts Acylation and Oxidation for Thiophene-2-Carboxylic Acid Synthesis
| Reactants | Catalyst | Solvent | Key Features | Citation |
|---|---|---|---|---|
| Thiophene, Acetyl Chloride/Acetic Anhydride | Aluminum Chloride | Nitrobenzene, Chlorinated Benzenes | Allows for subsequent oxidation without isolation of 2-acetylthiophene, making it commercially feasible. | google.com |
| Thiophene, Acetic Anhydride | Ytterbium(III) trifluoromethanesulfonate (B1224126) [Yb(OTf)₃] | Various | Catalyst can be reused without loss of activity. | researchgate.net |
Direct Synthesis of this compound
Once thiophene-2-carboxylic acid is obtained, it is converted into its sodium salt, this compound.
The most direct and common method for the synthesis of this compound is through an acid-base neutralization reaction. This involves treating thiophene-2-carboxylic acid with a sodium base, typically sodium hydroxide (B78521). tandfonline.comgoogle.com The reaction is straightforward, where the acidic proton of the carboxylic acid group reacts with the hydroxide ion to form water and the sodium salt of the acid. The resulting this compound can then be isolated, often by evaporation of the solvent. tandfonline.com
Advanced Synthetic Approaches to Thiophene-2-carboxylate Derivatives
Modern synthetic chemistry has introduced more sophisticated methods for the synthesis of thiophene-2-carboxylate derivatives, which can be precursors to the sodium salt.
Continuous flow chemistry offers a powerful tool for the synthesis of thiophene-2-carboxylate derivatives, providing advantages in terms of safety, efficiency, and scalability. researchgate.netnih.gov One reported protocol involves the synthesis of thiophene-2-carboxylates from ketal-functionalized β-nitroacrylates and thioacetic acid. researchgate.net This multi-step process, which includes conjugate addition, elimination of nitrous acid, and a cyclization-aromatization process, can be performed efficiently in a continuous flow system. researchgate.net
Another application of flow chemistry is in the synthesis of thieno[2,3-c]isoquinolin-5(4H)-one-A (TIQ-A), a building block for pharmaceutical inhibitors, which starts from a phenylthiophene-2-carboxylic acid derivative. nih.gov These advanced methods highlight the ongoing evolution of synthetic strategies for this class of compounds.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
25112-68-9 |
|---|---|
Molecular Formula |
C5H4NaO2S |
Molecular Weight |
151.14 g/mol |
IUPAC Name |
sodium;thiophene-2-carboxylate |
InChI |
InChI=1S/C5H4O2S.Na/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7); |
InChI Key |
KUDAURWVCRHQPB-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CSC(=C1)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CSC(=C1)C(=O)O.[Na] |
Other CAS No. |
25112-68-9 |
Pictograms |
Irritant |
Related CAS |
527-72-0 (Parent) |
Origin of Product |
United States |
Synthesis Methodologies and Pathways
Advanced Synthetic Approaches to Thiophene-2-carboxylate (B1233283) Derivatives
Cyclization-Aromatization Processes
A prominent strategy for synthesizing thiophene-2-carboxylates involves a sequence of reactions culminating in a cyclization-aromatization step. One modern approach utilizes a continuous flow-based protocol, which offers efficiency and control over reaction conditions. researchgate.netlookchem.com This method begins with ketal-functionalized β-nitroacrylates as the starting material. researchgate.net
The process unfolds in three key stages:
Conjugate Addition : Thioacetic acid undergoes a promoter-free conjugate addition to the β-nitroacrylate. researchgate.netlookchem.com
Elimination : A base is introduced to induce the elimination of nitrous acid, forming a key intermediate. researchgate.netlookchem.com
Cyclization-Aromatization : An acid-promoted domino reaction leads to the simultaneous cleavage of the protective ketal (dioxolane) ring and the thioacetate (B1230152) ester. This is followed by an intramolecular cyclization and subsequent aromatization to yield the final 2,5-disubstituted thiophene-2-carboxylate product. lookchem.comresearchgate.net
Nucleophilic Addition Reactions
Nucleophilic addition and substitution reactions are fundamental in modifying thiophene (B33073) precursors to introduce the carboxylate group or build the ring itself. In one key pathway, the synthesis of thieno[3,2-b]thiophene (B52689) derivatives relies on the nucleophilic aromatic substitution (SNAr) of a nitro group on a thiophene ring. mdpi.com This reaction involves displacing the activated nitro group at the C-3 position of a thiophene-2,5-dicarboxylate with a sulfur nucleophile, such as methyl thioglycolate. mdpi.com The resulting intermediate can then undergo an intramolecular Dieckmann condensation to form the fused thieno[3,2-b]thiophene ring system. mdpi.com
Another application of nucleophilic addition is seen in the C-acylation of 1,3-cyclohexanedione (B196179) with thiophene-2-carbonyl chloride. publish.csiro.au This reaction, which can be facilitated by ultrasonic treatment, produces 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one. This product serves as a versatile building block for creating more complex heterocyclic systems through subsequent nucleophilic addition reactions with agents like hydrazines and hydroxylamine. publish.csiro.au Theoretical studies on substituted thiophenes also help identify sites prone to nucleophilic attack, guiding synthetic strategies. For example, in certain ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate derivatives, the C4 position is identified as the most reactive site for nucleophiles. d-nb.info
Heterocyclization Strategies
Heterocyclization strategies involve the formation of the thiophene ring from acyclic or other cyclic precursors. The Gewald reaction is a classic and versatile method for synthesizing 2-aminothiophenes, which can be precursors to other thiophene derivatives. derpharmachemica.comnih.gov This multicomponent reaction typically involves the condensation of a ketone or aldehyde with a β-keto ester or nitrile containing an α-methylene group, in the presence of elemental sulfur and a base. scirp.org For example, aminothiophene intermediates can be obtained through the heterocyclization of compounds like 2-cyanoacetamide (B1669375) derivatives with 2,5-dihydroxy-1,4-dithiane in a Gewald reaction. nih.gov
Another powerful heterocyclization approach involves the reaction of functionalized alkynes. A regioselective synthesis of 2,3-disubstituted thiophenes has been developed by reacting various alkynones with 2-mercaptoacetaldehyde, which is generated in situ. researchgate.net This method leads to the formation of dihydrothiophene intermediates that subsequently dehydrate to form the aromatic thiophene ring. researchgate.net This strategy highlights the utility of building the thiophene core through the controlled cyclization of carefully designed open-chain molecules.
Ring Closure Reactions
The construction of the thiophene ring via ring-closure reactions is a foundational approach in heterocyclic chemistry. researchgate.netscielo.br These methods typically start with an open-chain precursor that already contains the necessary four-carbon framework, into which the sulfur atom is incorporated to form the five-membered ring. derpharmachemica.com
A well-known example is the Paal-Knorr thiophene synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. derpharmachemica.com While effective, using phosphorus pentasulfide can sometimes lead to furan (B31954) byproducts due to its dehydrating properties. derpharmachemica.com
Another significant ring-closure method involves the reaction of disulfides. This approach provides a pathway to synthesize both simple and condensed thiophene systems. acs.org The industrial-scale synthesis of thiophene itself can be achieved through the high-temperature reaction of n-butane with sulfur. derpharmachemica.com Additionally, thiophene can be prepared by passing a mixture of acetylene (B1199291) and hydrogen sulfide (B99878) over an alumina (B75360) catalyst at high temperatures (400°C), a method also used commercially. derpharmachemica.com These methods underscore the versatility of forming the stable thiophene aromatic ring from various non-heterocyclic starting materials. derpharmachemica.comscielo.br
Metal-Mediated and Catalytic Syntheses
Metal-mediated and catalytic reactions provide efficient and often more direct routes to thiophene-2-carboxylic acid and its esters. researchgate.net A common industrial pathway involves the oxidation of 2-acetylthiophene (B1664040), which itself is prepared from thiophene. acs.orgwikipedia.orggoogle.com This oxidation can be achieved using an aqueous alkaline solution of sodium hypochlorite (B82951). google.com
A more direct catalytic approach involves the reaction of thiophene with a carbon tetrachloride-alcohol system in the presence of specific metal catalysts. researchgate.netsemanticscholar.org This system can produce 2-thiophenecarboxylic acid and its corresponding esters in yields ranging from 44–85%. researchgate.netsemanticscholar.org The reaction is thought to proceed through one of two primary mechanisms depending on the specific catalytic system. One proposed scheme involves the oxidation of methanol (B129727) to formaldehyde, which then hydroxymethylates the thiophene, followed by further oxidation to the carboxylic acid. semanticscholar.org An alternative mechanism suggests the initial alkylation of thiophene with carbon tetrachloride to form 2-trichloromethylthiophene, which then undergoes alcoholysis to yield the ester. researchgate.net The most effective catalysts for these transformations are compounds containing vanadium, iron, or molybdenum, such as VO(acac)₂, Fe(acac)₃, and Mo(CO)₆. researchgate.netsemanticscholar.org The yield of the product is notably dependent on the catalyst concentration. semanticscholar.org
Furthermore, copper(I) thiophene-2-carboxylate itself serves as a crucial reagent in transition-metal-mediated reactions, such as the Liebeskind-Srogl cross-coupling, where it acts as a sacrificial thiophilic agent to facilitate the coupling of thioesters with boronic acids. dicp.ac.cn
Table 1: Effect of Catalyst and Reaction Time on the Yield of Methyl 2-thiophenecarboxylate
| Catalyst | Reaction Time (hours) | Yield (%) | Reference |
|---|---|---|---|
| Fe(acac)₃ | 2 | 25 | semanticscholar.org |
| Fe(acac)₃ | 4 | 36 | semanticscholar.org |
| Fe(acac)₃ | 6 | 44 | semanticscholar.org |
| VO(acac)₂ (0.1 mol%) | 5 | 25 | semanticscholar.org |
| VO(acac)₂ (0.2 mol%) | 5 | 31 | semanticscholar.org |
| VO(acac)₂ (1.0 mol%) | 5 | 45 | semanticscholar.org |
Reactivity and Reaction Mechanisms
Functional Group Transformations of the Carboxylate Moiety
The carboxylate group of sodium thiophene-2-carboxylate (B1233283) can be converted into a range of other functional groups, most commonly esters and amides, through reactions typical of carboxylic acids.
Esterification: Thiophene-2-carboxylic acid readily undergoes esterification with various alcohols under acidic conditions or via activation. For example, reaction with ethanol (B145695) yields ethyl thiophene-2-carboxylate gatech.edunist.gov. The process can be catalyzed by traditional acid catalysts or by using coupling agents. This transformation is fundamental in synthesizing derivatives for various applications, including medicinal chemistry and materials science ontosight.aisemanticscholar.orgresearchgate.net.
Amidation: The conversion of thiophene-2-carboxylic acid to amides is another key transformation. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with an amine sigmaaldrich.com. Direct amidation using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCCI) in the presence of activators like 1-hydroxybenzotriazole (B26582) (HOBt) provides an efficient route to thiophenecarbohydrazides and other amides organic-chemistry.orghhu.dersc.org.
Reduction to Alcohol: The carboxylate group can be reduced to a primary alcohol, (thiophen-2-yl)methanol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH4), as the carboxylate anion is resistant to milder reagents sathyabama.ac.in.
Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring
The thiophene ring is an electron-rich aromatic system and is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). However, the presence of the carboxylate group at the C2 position significantly influences this reactivity. The carboxylate group is an electron-withdrawing and deactivating group. pressbooks.pubmasterorganicchemistry.com.
In electrophilic aromatic substitution reactions, deactivating groups generally act as meta-directors pressbooks.pubmasterorganicchemistry.com. For a substituent at the C2 position of a thiophene ring, the meta position is the C4 position. Therefore, electrophiles are expected to preferentially attack the C4 and C5 positions, with the directing effect of the carboxylate group favoring the C4 position cdnsciencepub.com. The outcome of the reaction can be a mixture of isomers, influenced by the reaction conditions and the specific electrophile used acs.orgresearchgate.netcore.ac.uk. For instance, nitration of 2-pyrrolecarbonitrile, a related heterocyclic compound, shows that the cyano group (a meta-director) directs the incoming nitro group primarily to the 4-position, competing with the heteroatom's natural preference for substitution at the alpha-position (C5) cdnsciencepub.com.
Nucleophilic Pathways Involving the Thiophene-2-carboxylate Anion
While the electron-rich thiophene ring is generally not susceptible to nucleophilic aromatic substitution, such reactions can occur if the ring is activated by potent electron-withdrawing groups. The carboxylate group itself is not typically sufficient to activate the ring for direct nucleophilic attack.
However, a significant nucleophilic pathway involves the deprotonation of the thiophene ring itself. Thiophene-2-carboxylic acid can undergo double deprotonation when treated with a strong base like lithium diisopropylamide (LDA). The first equivalent of base deprotonates the acidic carboxylic acid proton, while the second, more surprisingly, removes a proton from the C5 position of the thiophene ring. This generates a 5-lithio derivative, which is a potent nucleophile and can be used to introduce a wide variety of substituents at the C5 position wikipedia.org.
Reduction Reactions
Reduction reactions of sodium thiophene-2-carboxylate can target either the thiophene ring or the carboxylate group. The reduction of the carboxylate is discussed in section 3.1. The reduction of the aromatic ring is a more complex process.
The partial or complete reduction of the thiophene ring can lead to the formation of dihydrothiophene or tetrahydrothiophene (B86538) derivatives. The Birch reduction, which uses an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol proton source, is a known method for the partial reduction of aromatic rings researchgate.netacs.org. The Birch reduction of thiophene-2-carboxylic acid has been investigated and can lead to ring-opening products or partially reduced cyclic compounds, depending on the precise conditions and subsequent workup steps koreascience.kroup.comresearchgate.netoup.com. This reaction proceeds via a radical anion intermediate, and the regioselectivity of protonation determines the final product structure oup.com.
Sodium amalgam (Na/Hg) is a classical reducing agent used in organic synthesis. While its use has been largely superseded by more modern reagents, it has been employed in the reduction of related thiophene derivatives. For instance, 2-thiopheneglyoxylic acid can be reduced to 2-thiopheneglycolic acid using sodium amalgam google.com. However, reports on the reduction of other functional groups, such as amidoximes, with sodium amalgam suggest that the reaction can be inefficient, with much of the starting material remaining unchanged acs.org. The electrochemical reduction of derivatives of thiophene-2-carboxylic acid has also been shown to proceed with high selectivity scispace.com.
Oxidation Reactions (e.g., with Sodium Hypochlorite)
The thiophene ring is generally stable towards many oxidizing agents, a property that allows for the selective oxidation of substituents attached to the ring. A prominent example is the synthesis of thiophene-2-carboxylic acid from 2-acetylthiophene (B1664040) through an oxidation reaction gatech.eduwikipedia.org.
This transformation is commonly achieved using an alkaline solution of sodium hypochlorite (B82951) (NaOCl) in what is known as the haloform reaction acs.orgwikipedia.org. The reaction proceeds by oxidation of the methyl ketone to a carboxylate, with the thiophene ring remaining intact. This method provides a commercially viable process for producing thiophene-2-carboxylic acid acs.org. However, a potential side reaction is the chlorination of the thiophene ring, which can lead to impurities acs.org.
Table of Reaction Conditions
| Reaction Type | Reagent(s) | Product Functional Group | Reference(s) |
| Esterification | Alcohol, Acid Catalyst | Ester | ontosight.ai, gatech.edu |
| Amidation | Amine, DCCI, HOBt | Amide | organic-chemistry.org, hhu.de |
| Reduction | LiAlH₄ | Primary Alcohol | sathyabama.ac.in |
| Electrophilic Sub. | Nitrating Agent | Nitrothiophene | cdnsciencepub.com |
| Ring Metalation | LDA | 5-Lithio Thiophene | wikipedia.org |
| Birch Reduction | Li, Liquid NH₃ | Dihydrothiophene / Ring-Opened Product | acs.org, oup.com |
| Oxidation | NaOCl, NaOH | Carboxylic Acid (from acetylthiophene) | acs.org, wikipedia.org |
Desulfurization Processes
The removal of sulfur from the thiophene ring, known as desulfurization, is a significant reaction pathway for thiophene derivatives, including this compound. These processes are critical in producing sulfur-free aliphatic compounds and are studied in contexts ranging from industrial applications to biological systems. The carboxylate group can influence the reaction conditions and outcomes.
One of the most direct methods for desulfurizing thiophenic compounds involves treatment with sodium hydroxide (B78521) (NaOH) in supercritical water. oup.comresearchgate.net In this process, thiophene can be completely desulfurized at 400 °C, leading to the heterolytic cleavage of the carbon-sulfur bonds. oup.comresearchgate.net The reaction disintegrates the thiophene ring, yielding sulfide (B99878) ions (S²⁻) and simple carboxylic acids such as formic acid, acetic acid, and succinic acid within an hour. oup.comresearchgate.net This method is notable as it operates in an alkaline environment where the sodium salt of thiophene-2-carboxylic acid would be the reactive species.
Microbial desulfurization presents a biological route for sulfur removal. Certain bacterial strains have demonstrated the ability to metabolize thiophenic compounds, utilizing them as a sole source of sulfur without degrading the carbon backbone. Strains such as Mycobacterium goodii X7B and Rhodococcus erythropolis D-1 can effectively desulfurize derivatives like dibenzothiophene (B1670422) and have been shown to grow on thiophene-2-carboxylic acid as a sulfur source. asm.orgnih.gov
Other established chemical methods for desulfurization are also applicable to thiophene derivatives. Hydrodesulfurization (HDS) is a major industrial process that typically proceeds via two main pathways: direct desulfurization (DDS), where the C-S bonds are cleaved directly, and a hydrogenation (HYD) pathway, where the thiophene ring is first saturated to form tetrahydrothiophene before sulfur removal. mdpi.com Reductive desulfurization using catalysts like Raney nickel is another common laboratory method for converting thiophene derivatives into the corresponding aliphatic compounds. researchgate.net
| Method | Reagents/Conditions | Key Products | Reference |
|---|---|---|---|
| Hydrothermal | NaOH, Supercritical Water (400 °C) | Sulfide (S²⁻), formic acid, acetic acid, succinic acid | oup.comresearchgate.net |
| Microbial | Mycobacterium goodii X7B | Sulfur removed for bacterial growth | nih.gov |
| Microbial | Rhodococcus erythropolis D-1 | Sulfur removed for bacterial growth | asm.org |
| Reductive | Raney Nickel | Corresponding aliphatic compounds | researchgate.net |
Organometallic Reactions
The thiophene ring and its carboxylate functional group are instrumental in various organometallic reactions, including the formation of reactive intermediates like organolithium derivatives and interactions with organotin compounds.
Organolithium derivatives of thiophene-2-carboxylate can be generated, serving as potent nucleophilic intermediates for forming new carbon-carbon bonds. The generation of these species from halogenated precursors is a well-documented strategy. Specifically, 3- and 5-lithiothiophene-2-carboxylates have been synthesized from the corresponding 3- or 5-bromothiophene-2-carboxylic acids. nih.gov
The reaction is typically carried out using tert-butyllithium (B1211817) (t-BuLi). The process involves a two-step mechanism:
Deprotonation: The first equivalent of the organolithium reagent acts as a strong base, deprotonating the acidic proton of the carboxylic acid to form the lithium carboxylate. This step is rapid and precedes any other reaction. nih.govmasterorganicchemistry.com
Metal-Halogen Exchange: A second equivalent of t-BuLi then facilitates a lithium-bromine exchange at the 3- or 5-position of the thiophene ring. nih.gov This forms a dianionic species: the lithiothiophene-2-carboxylate. nih.gov
Quenching studies with deuterium (B1214612) oxide (D₂O) confirm this pathway, and it has been noted that deprotonation occurs faster than the metal-halogen exchange. nih.gov The presence of tetramethylethylenediamine (TMEDA) can be used to influence the reaction's regioselectivity. nih.gov These lithiated intermediates are valuable for subsequent reactions with various electrophiles. nih.gov
| Starting Material | Reagent | Key Intermediate Formed | Reference |
|---|---|---|---|
| 3-Bromothiophene-2-carboxylic acid | t-BuLi | 3-Lithiothiophene-2-carboxylate (dianion) | nih.gov |
| 5-Bromothiophene-2-carboxylic acid | t-BuLi | 5-Lithiothiophene-2-carboxylate (dianion) | nih.gov |
The interaction between thiophene-2-carboxylates and organotin compounds is significant, particularly in the context of organometallic cross-coupling reactions. The carboxylate ligand can play a crucial role in facilitating these transformations.
In Stille cross-coupling reactions, copper(I) thiophene-2-carboxylate (CuTC) has been employed as a mediator for the coupling of alkenylstannanes with alkenyl iodides. acs.org Density functional theory studies have elucidated the mechanism, showing that the thiophene-2-carboxylate (TC) ligand is not merely a spectator. acs.org During the reaction, a metathesis can occur between the copper carboxylate and the organotin reagent (e.g., CH₂=CHSnMe₃) to form a stable organotin carboxylate byproduct, Me₃SnTC. acs.org The formation of this stable species, driven by the strong tin-oxygen bond, significantly promotes the critical transmetalation step of the catalytic cycle. acs.org
Direct synthesis of organotin carboxylates is also well-established. For instance, bis(triphenylstannyl) thiophene-2,5-dicarboxylate can be synthesized by reacting thiophene-2,5-dicarboxylic acid with triphenyltin (B1233371) chloride in the presence of a base like sodium ethoxide. iucr.org Generally, organotin carboxylates are prepared through the reaction of an organotin oxide or halide with the corresponding carboxylic acid, often involving azeotropic removal of water to drive the reaction to completion. um.edu.my
| Reaction Type | Key Reagents | Role/Product of Thiophene Carboxylate | Reference |
|---|---|---|---|
| Stille Cross-Coupling Mediation | Copper(I) thiophene-2-carboxylate (CuTC), Organostannane | Ligand facilitates transmetalation via formation of a stable Me₃SnTC byproduct. | acs.org |
| Direct Synthesis | Thiophene-2,5-dicarboxylic acid, Triphenyltin chloride, Sodium ethoxide | Forms bis(triphenylstannyl) thiophene-2,5-dicarboxylate. | iucr.org |
Derivatives of Sodium Thiophene 2 Carboxylate and Thiophene 2 Carboxylic Acid
Synthesis and Structural Modification Strategies
The chemical reactivity of the thiophene (B33073) ring and the carboxylate group allows for a multitude of structural modifications, leading to a wide range of derivatives with tailored properties. These modifications can be broadly categorized into substitutions on the thiophene ring, the formation of fused ring systems, and the derivatization of the carboxylic acid moiety.
Mono-, Di-, and Tri-substituted Thiophene-2-carboxylates
The thiophene ring can be functionalized with one or more substituents at various positions, leading to mono-, di-, and tri-substituted thiophene-2-carboxylates. These substitutions significantly influence the electronic and steric properties of the molecule.
A common strategy for synthesizing substituted thiophene-2-carboxylates involves the Gewald reaction, a multicomponent reaction that allows for the formation of highly functionalized thiophenes. For instance, the reaction of an α-methylene ketone with a nitrile and elemental sulfur can yield 2-aminothiophene-3-carbonitriles, which can be further modified.
Another approach involves the reaction of active methylene (B1212753) compounds with aryl isothiocyanates and α-halocarbonyl compounds in an alkaline medium. For example, the reaction of 1-phenylbutane-1,3-dione with phenyl isothiocyanate and ethyl 2-chloroacetate in the presence of potassium carbonate yields ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate. nih.govresearchgate.net This tri-substituted thiophene derivative can be further modified, for instance, by condensation with dimethylformamide-dimethylacetal (DMF-DMA) to introduce an enamine functionality. nih.govresearchgate.net
The synthesis of di-substituted thiophenes can be achieved through methods like the reaction of monothio-β-diketones with ethyl bromoacetate, which proceeds via an in-situ generation of a β-alkyl thioenone intermediate followed by intramolecular aldol (B89426) condensation. juniperpublishers.com This method has been used to produce various ethyl 3,5-disubstituted thiophene-2-carboxylates. juniperpublishers.com
Mono-substituted thiophene-2-carboxylates are often synthesized from commercially available starting materials. For example, methyl thiophene-2-carboxylate (B1233283) can be readily prepared and its spectroscopic properties have been extensively studied. chemicalbook.com
Fused Thiophene Systems (e.g., Thieno[3,2-b]thiophene-2-carboxylic acid derivatives)
Fusing another ring system to the thiophene-2-carboxylate core leads to rigid, planar molecules with extended π-conjugation, such as thieno[3,2-b]thiophene (B52689) derivatives. These systems are of significant interest for their potential applications in materials science.
The synthesis of thieno[3,2-b]thiophene-2-carboxylic acid can be achieved starting from 3-bromothiophene. cbijournal.com A key intermediate, 2,5-dibromothieno[3,2-b]thiophene, can be prepared and subsequently used in palladium-catalyzed coupling reactions, such as Stille or Suzuki couplings, to introduce further substituents. cbijournal.com For instance, coupling with arylboronic acids can yield phenyl-capped thieno[3,2-b]thiophene derivatives. cbijournal.com
Another synthetic route to thieno[3,2-b]thiophene derivatives involves the reaction of 3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base, followed by saponification and decarboxylation.
Furthermore, thieno[3,2-b]indole-2-carboxylic acids can be synthesized through Fischer indolization of arylhydrazones derived from either thiophen-3(2H)-ones or 3-aminothiophenes. juniperpublishers.com For example, the reaction of 6-oxo-5,6-dihydrothieno[3,2-b]thiophene-2-carboxylic acid with arylhydrazine hydrochlorides can afford the desired fused indole (B1671886) derivatives. juniperpublishers.com
Thiophene-based Thiourea (B124793) Derivatives
The carboxylic acid functionality of thiophene-2-carboxylic acid can be readily converted into a variety of derivatives, including those containing a thiourea moiety. These derivatives are typically synthesized by first converting the carboxylic acid to its corresponding acyl chloride, thiophene-2-carbonyl chloride.
The reaction of thiophene-2-carbonyl chloride with ammonium (B1175870) thiocyanate (B1210189) in an anhydrous solvent like acetone (B3395972) generates thiophene-2-carbonyl isothiocyanate in situ. scispace.comeurjchem.com This reactive intermediate can then be treated with a primary or secondary amine to yield the desired N-substituted-N'-(thiophene-2-carbonyl)thiourea derivative via nucleophilic addition. scispace.comeurjchem.com A wide range of amines can be employed in this step, leading to a diverse library of thiophene-based thiourea derivatives. scispace.comeurjchem.comresearchgate.net
Amino- and Hydrazone-Containing Derivatives
The introduction of amino and hydrazone functionalities to the thiophene-2-carboxylate scaffold gives rise to another important class of derivatives. These are often synthesized from 2-aminothiophene precursors or by derivatization of the carboxylate group.
For instance, 3-aminothiophene-2-carbohydrazide (B160484) can be synthesized from methyl 3-aminothiophene-2-carboxylate by reaction with hydrazine (B178648) hydrate. clockss.org This carbohydrazide (B1668358) can then be condensed with various aromatic aldehydes in the presence of a catalytic amount of acid to form the corresponding 3-aminothiophene-2-acylhydrazone derivatives. clockss.org
Similarly, hydrazide-hydrazone derivatives can be prepared by reacting a carbohydrazide with an appropriate ketone or aldehyde. For example, the reaction of 2-cyanoacetohydrazide (B512044) with piperonal (B3395001) yields a hydrazide-hydrazone that can be further reacted to introduce a thiophene ring. chemicalbook.com
Chemical Characterization of Derivatives
The structural elucidation of the synthesized thiophene-2-carboxylate derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR spectroscopy is invaluable for determining the substitution pattern on the thiophene ring and for identifying the protons of the various functional groups. The chemical shifts and coupling constants of the thiophene ring protons are particularly informative. For example, in methyl (substituted 2-thiophenecarboxylate)s, good linear correlations are observed between the chemical shifts of the ring protons and those of the corresponding protons in substituted thiophenes. oup.com
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbonyl carbon in the carboxylate or amide group, the thiocarbonyl carbon in thiourea derivatives, and the carbons of the thiophene ring are key diagnostic signals.
IR spectroscopy is used to identify the presence of characteristic functional groups. The carbonyl (C=O) stretching frequency of the ester or amide group is typically observed in the range of 1660-1730 cm⁻¹. juniperpublishers.comscispace.com For thiourea derivatives, the C=S stretching vibration appears around 1236-1292 cm⁻¹, and N-H stretching bands are also prominent. scispace.comeurjchem.comresearchgate.net The presence of a nitrile group (C≡N) is indicated by a sharp absorption band around 2220 cm⁻¹. clockss.orgsemanticscholar.org
Mass Spectrometry is used to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns, which can provide further structural information.
Below are interactive data tables summarizing the characteristic spectral data for representative examples of the discussed derivative classes.
Table 1: Spectral Data for Substituted Thiophene-2-Carboxylates
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
|---|---|---|---|
| Ethyl 3,5-diphenylthiophene-2-carboxylate | 7.67-7.65 (d, 2H), 7.51-7.48 (m, 2H), 7.44-7.36 (m, 6H), 7.29 (s, 1H), 4.27-4.22 (q, 2H), 1.27-1.23 (t, 3H) juniperpublishers.com | 161.0, 135.3, 135.2, 133.4, 131.0, 129.8, 129.0, 127.9, 127.3, 127.0, 124.7, 121.5, 119.9, 60.3, 14.1 juniperpublishers.com | 1668 (C=O) juniperpublishers.com |
| Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | 2.30 (s, 3H, CH₃), Phenyl protons, NH proton nih.govresearchgate.net | 196.70 (C=O, acetyl), 29.36 (CH₃) nih.govresearchgate.net | ~1700 (C=O, ester), ~1670 (C=O, acetyl) |
Table 2: Spectral Data for Fused Thiophene Systems
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
|---|---|---|---|
| Thieno[3,2-b]thiophene-2-carboxylic acid | 8.12 (s, 1H), 7.93 (d, 1H), 7.64 (d, 1H), 7.33 (d, 1H) rsc.org | - | - |
Table 3: Spectral Data for Thiophene-based Thiourea Derivatives
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
|---|---|---|---|
| N,N-diethyl-N'-(thiophene-2-carbonyl)-thiourea | 11.43 (s, 1H, CONH), 8.2 (dd, 1H), 8.02 (dd, 1H), 7.03 (dd, 1H), 2.16 (q, 4H), 0.96 (t, 6H) scispace.com | 179.8 (C=S), 170.1 (C=O), 135.3, 133.7, 132.5, 132.0, 34.2 (2C), 21.8 (2C) scispace.com | 3263, 3209 (N-H), 1675 (C=O), 1238 (C=S) scispace.com |
Table 4: Spectral Data for Amino- and Hydrazone-Containing Derivatives
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
|---|---|---|---|
| 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbohydrazide | 9.01 (s, 1H, NH), 4.22-4.20 (2m, 4H, 2NH₂), 2.20 (m, 2H), 1.79-1.77 (m, 4H) chem-soc.si | 166.8, 144.5, 138.9, 136.3, 122.6, 30.9, 23.4, 22.0 chem-soc.si | 3483-3205 (NH₂, NH), 1699 (C=O) chem-soc.si |
| 3-Amino-N'-[(1E)-(2-thienyl)methylene]-2-thiophenecarbohydrazide | 11.16 (s, 1H, NH), 8.20 (s, 1H, N=CH), 7.60-7.55 (m, 2H), 7.37 (s, 1H), 7.09 (s, 1H), 6.60 (s, 1H), 4.65 (s, 2H, NH₂) clockss.org | - | - |
Coordination Chemistry and Metal Complexes
Ligand Properties of Thiophene-2-carboxylate (B1233283)
The coordination behavior of thiophene-2-carboxylate is primarily dictated by the carboxylate group, which can engage in various binding modes.
The thiophene-2-carboxylate ligand typically acts as a monoanionic species, having lost the proton from its carboxylic acid group. One of its common coordination modes is monodentate, where it binds to a metal center through a single atom. researchgate.netnih.govresearchgate.net In this mode, only one of the carboxylate oxygen atoms forms a coordinate bond with the metal ion. nih.govresearchgate.net This is exemplified in a cobalt(II) complex, [Co(C5H3O2S)Cl(C6H9N3O2)(H2O)]·H2O, where the Co(II) ion is coordinated to one oxygen atom from a monodentate thiophene-2-carboxylate (2-TPC) ligand, resulting in a distorted tetrahedral geometry. nih.govresearchgate.net Similarly, in mixed ligand complexes with imidazole (B134444), the thiophene-2-carboxylate was found to act in a monoanionic monodentate fashion. researchgate.net
However, the versatility of the carboxylate group also allows for other coordination modes, such as bidentate chelating (where both oxygen atoms bind to the same metal ion) and bidentate bridging (where the carboxylate group links two different metal ions). nih.gov The specific coordination mode adopted often depends on factors like the nature of the metal ion, the presence of other ligands, and the reaction conditions.
The primary site of interaction between the thiophene-2-carboxylate ligand and metal ions is the carboxylate group's oxygen atoms. researchgate.netresearchgate.net The coordination invariably occurs through these oxygen atoms, while the sulfur atom of the thiophene (B33073) ring generally does not participate in bonding. researchgate.nettandfonline.com In monodentate coordination, a single oxygen atom from the carboxylate group forms a bond with the metal center. nih.govresearchgate.net The difference in the asymmetric and symmetric stretching vibrations of the COO⁻ group in the infrared (IR) spectra of these complexes can often confirm the coordination mode. For instance, a difference of less than 200 cm⁻¹ can suggest a monodentate coordination, especially when hydrogen bonding is present. mdpi.com
Synthesis of Metal Complexes
The thiophene-2-carboxylate ligand has been successfully used to synthesize a wide range of metal complexes, including those with transition metals, mixed-ligand systems, and organotin(IV) compounds.
A variety of transition metal complexes with thiophene-2-carboxylate and its derivatives have been synthesized and characterized. These complexes often exhibit interesting geometries and properties. For example, novel mixed ligand complexes with the general formula [M(TCA)₂(H₂O)ₓ(im)₂] (where TCA is thiophene-2-carboxylate and im is imidazole) have been prepared for Mn(II), Co(II), and Cd(II) with x=2, and for Cu(II) with x=0. researchgate.net In the Mn(II), Co(II), and Cd(II) complexes, the metal centers are octahedrally coordinated, while the Cu(II) complex displays a square-planar geometry. researchgate.net
Complexes of Co(II), Ni(II), and Cu(II) with thiophene-2-carboxamide have also been prepared, with coordination occurring through the amide oxygen. tandfonline.com Furthermore, Schiff base complexes derived from 2-thiophene carboxaldehyde have been synthesized with a range of metal ions including Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and UO₂(II). nih.gov In these cases, the ligand coordinates in a terdentate manner via the carboxylate oxygen, azomethine nitrogen, and thiophene sulfur. nih.gov Studies have also reported the synthesis of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) complexes with Schiff bases derived from 2-thiophenecarboxaldehyde, resulting in tetrahedral or octahedral geometries. researchgate.net
| Metal Ion | Complex Formula / Type | Coordination Geometry | Reference |
|---|---|---|---|
| Mn(II) | [Mn(TCA)₂(H₂O)₂(im)₂] | Octahedral [MO₄N₂] | researchgate.net |
| Co(II) | [Co(TCA)₂(H₂O)₂(im)₂] | Octahedral [MO₄N₂] | researchgate.net |
| Co(II) | [Co(C₅H₃O₂S)Cl(C₆H₉N₃O₂)(H₂O)]·H₂O | Distorted Tetrahedral | nih.govresearchgate.net |
| Ni(II) | Complex with 3-chlorothiophene-2-carboxylic acid | Octahedral | mdpi.com |
| Cu(II) | [Cu(TCA)₂(im)₂] | Square-planar [CuO₂N₂] | researchgate.net |
| Zn(II) | Schiff base complex | Octahedral | nih.gov |
| Cd(II) | [Cd(TCA)₂(H₂O)₂(im)₂] | Octahedral [MO₄N₂] | researchgate.net |
| Hg(II) | Schiff base complex | Tetrahedral | researchgate.net |
Mixed-ligand complexes incorporating thiophene-2-carboxylate and a secondary ligand often exhibit unique structural and functional properties. The introduction of a second ligand can influence the coordination geometry and lead to the formation of extended supramolecular architectures through non-covalent interactions.
Notable examples include:
Imidazole Complexes : Novel mixed-ligand complexes of Mn(II), Co(II), Cd(II), and Cu(II) have been synthesized using thiophene-2-carboxylic acid (HTCA) and imidazole (im). researchgate.net The resulting structures are [M(TCA)₂(H₂O)₂(im)₂] for Mn, Co, and Cd, and [Cu(TCA)₂(im)₂]. researchgate.net These complexes feature the thiophene-2-carboxylate acting as a monoanionic monodentate ligand. researchgate.netresearchgate.net
Aminopyrimidine Complexes : Cobalt(II) and Copper(II) complexes have been prepared with thiophene-2-carboxylate (2-TPC) and 2-amino-4,6-dimethoxypyrimidine (B117758) (OMP). nih.govresearchgate.net The cobalt complex is a monomer, [Co(2-TPC)Cl(OMP)(H₂O)]·H₂O, while the copper complex forms a one-dimensional coordination polymer, [Cu₂(2-TPC)₄(OMP)]n, featuring a classic paddle-wheel structure. nih.govresearchgate.net
Adenine Complex : A two-dimensional mixed-ligand zinc(II) complex, [Zn(tdc)(ade)], has been synthesized using thiophene-2,5-dicarboxylate (a related dicarboxylic acid) and the nucleobase adenine. iucr.org
1,10-Phenanthroline (B135089) Complexes : Mixed-ligand complexes of Ca(II), Ba(II), Mn(II), and Pd(II) have been synthesized with 5-chloro-thiophene-2-carboxylate and 1,10-phenanthroline, highlighting the role of these ligands in building supramolecular structures. researchgate.net
Organotin(IV) compounds are a significant class of complexes, and those derived from thiophene-2-carboxylic hydrazone ligands have been a subject of study. These ligands are typically Schiff bases formed by the condensation of thiophene-2-carboxylic acid hydrazide with an aldehyde or ketone.
Structural Elucidation of Coordination Compounds
Determination of Coordination Geometries
The thiophene-2-carboxylate ligand demonstrates remarkable versatility in its coordination behavior, leading to a variety of coordination geometries around the central metal ion. nih.gov The specific geometry is influenced by factors such as the nature of the metal ion, the presence of other ancillary ligands, and the reaction conditions. bohrium.comnih.gov Single-crystal X-ray diffraction studies have identified several common and complex coordination polyhedra in these compounds. researchgate.netbohrium.com
For instance, octahedral geometries are frequently observed in complexes with metals like cobalt(II), manganese(II), and cadmium(II), often involving the coordination of water molecules or other ligands alongside the thiophene-2-carboxylate. researchgate.netresearchgate.net Copper(II) complexes have been found to exhibit square-planar geometry. researchgate.net In complexes with larger ions or specific ligand arrangements, higher coordination numbers are achieved, leading to geometries such as distorted pentagonal-bipyramidal in a lead(II) complex. nih.gov Lanthanide complexes showcase even more varied and higher coordination numbers, with observed geometries including monocapped-square-antiprismatic, bicapped-trigonal-prismatic, and monocapped-trigonal-prismatic. bohrium.com Distorted tetrahedral geometries have also been reported for some cobalt(II) and nickel(II) complexes. nih.gov
| Metal Ion | Coordination Geometry | Reference |
|---|---|---|
| Mn(II), Co(II), Cd(II), Ni(II) | Octahedral | researchgate.netresearchgate.net |
| Cu(II) | Square-Planar | researchgate.net |
| Pb(II) | Distorted Pentagonal Bipyramidal | nih.gov |
| Co(II), Ni(II) | Distorted Tetrahedral | nih.gov |
| La(III) | Monocapped-Square-Antiprismatic | bohrium.com |
| Ce(III)-Gd(III), Ho(III)-Yb(III) | Bicapped-Trigonal-Prismatic | bohrium.com |
| Nd(III), Tb(III)-Lu(III) | Monocapped-Trigonal-Prismatic | bohrium.com |
Intermolecular and Intramolecular Interactions in Coordination Structures
Hydrogen Bonding Networks
Hydrogen bonds are a dominant force in the crystal structures of thiophene-2-carboxylate complexes, creating robust one-, two-, or three-dimensional networks. nih.govresearchgate.netresearchgate.net A variety of hydrogen bonding interactions are observed, most commonly involving the carboxylate oxygen atoms as acceptors. These include conventional O-H···O bonds, particularly when water molecules are part of the structure, and weaker C-H···O interactions where hydrogen atoms from the thiophene ring or other organic ligands bond to the carboxylate oxygens. nih.govresearchgate.netnih.gov
When nitrogen-containing co-ligands are present, N-H···O and N-H···N hydrogen bonds are also prevalent, often forming specific, recognizable patterns or synthons, such as the R₂(²) (8) graph-set motif. nih.govscience.gov These interactions can link monomeric units into dimers or extend into complex chains and sheets, significantly influencing the material's properties. nih.govnih.gov Intramolecular N-H···O hydrogen bonds can also occur, helping to stabilize the conformation of the complex itself by forming ring motifs. nih.govnih.gov
| Interaction Type | Description | Reference |
|---|---|---|
| O-H···O | Involves coordinated or lattice water molecules and carboxylate oxygen atoms. | nih.govresearchgate.net |
| C-H···O | Occurs between thiophene ring hydrogens and carboxylate oxygens. | nih.govresearchgate.net |
| N-H···O / N-H···N | Common in mixed-ligand complexes with N-donor ligands, forming specific motifs like R₂(²)(8). | nih.govnih.govscience.gov |
| N-H···S | Observed in some structures, contributing to the formation of centrosymmetric dimers. | nih.gov |
π-π Stacking Interactions
The aromatic nature of the thiophene ring facilitates π-π stacking interactions, which are another key element in the supramolecular assembly of these coordination compounds. nih.govnih.gov These interactions can occur between the thiophene rings of adjacent complex units or between the thiophene ring and other aromatic co-ligands, such as pyridine (B92270) or pyrimidine (B1678525) rings. nih.govscispace.com The parallel arrangement of these rings at characteristic distances, often with centroid-to-centroid distances between 3.5 and 4.0 Å, contributes significantly to the stabilization of the crystal structure. researchgate.netacs.org These stacking interactions can help to organize the complexes into chains or layers, working in concert with hydrogen bonds to build the final three-dimensional architecture. nih.govresearchgate.net
Hirshfeld Surface and Fingerprint Plot Analysis
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.netsemanticscholar.orguomphysics.net By mapping properties like the normalized contact distance (d_norm) onto the surface, it is possible to identify regions of close contact corresponding to specific interactions like hydrogen bonds. scispace.comsemanticscholar.org
Electronic and Magnetic Properties of Coordination Complexes of Sodium Thiophene-2-carboxylate
The coordination of this compound to metal centers gives rise to complexes with a diverse range of electronic and magnetic properties. These characteristics are fundamentally influenced by the nature of the metal ion, the coordination geometry, and the specific way the thiophene-2-carboxylate ligand binds to the metal.
Electronic Absorption and Emission Spectra
The electronic spectra of coordination complexes containing the thiophene-2-carboxylate ligand provide valuable insights into their electronic structure and the nature of the metal-ligand interactions. These spectra are typically characterized by ligand-centered transitions and d-d transitions for transition metal complexes.
In mixed ligand complexes involving thiophene-2-carboxylate (TCA) and imidazole (im), the electronic spectra in DMF solutions show distinct bands corresponding to d-d transitions of the metal centers. For instance, complexes with the general formula [M(TCA)₂(H₂O)₂(im)₂] (where M = Mn(II), Co(II)) and [Cu(TCA)₂(im)₂] exhibit characteristic absorption maxima. researchgate.net The Mn(II) complex shows a band at 494 nm, while the Co(II) complex has a band at 566 nm. The Cu(II) complex displays its d-d transition at 668 nm. researchgate.net The cadmium complex, being a d¹⁰ ion, does not show any d-d transitions. researchgate.net
The molar absorptivity (ε) values for these transitions are relatively low, which is typical for symmetry-forbidden d-d transitions in octahedral and square-planar geometries. researchgate.net
| Complex | λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment |
| [Mn(TCA)₂(H₂O)₂(im)₂] | 494 | 9 | d-d transition |
| [Co(TCA)₂(H₂O)₂(im)₂] | 566 | 23 | d-d transition |
| [Cu(TCA)₂(im)₂] | 668 | 75 | d-d transition |
Copper(II) carboxylate complexes formed from the desulfurization of thiophene-2-thiocarboxylate precursors also exhibit notable electronic absorption features. psu.eduresearchgate.net Complexes such as [(TMEDA)Cu(O₂Cth)₂] (where TMEDA = tetramethylethylenediamine and O₂Cth = thiophene-2-carboxylate) and [(Phen)Cu(O₂Cth)₂·H₂O] (where Phen = 1,10-phenanthroline) have been studied. psu.eduresearchgate.net The electronic absorption spectra of these complexes, both in solution and in the solid state, provide information on the coordination environment of the copper(II) ion. psu.eduresearchgate.net For example, the complex [(Phen)Cu(O₂Cth)₂·H₂O] has been characterized spectroscopically. psu.edu
Lanthanide coordination polymers with thiophene-2,5-dicarboxylate show luminescence properties stemming from the metal ions. bohrium.com For instance, Europium(III) and Terbium(III) based coordination polymers exhibit characteristic emission peaks when excited with UV radiation. The Eu(III) complex displays sharp emission bands corresponding to the ⁵D₀ → ⁷Fₙ transitions, while the Tb(III) complex shows emissions arising from the ⁵D₄ → ⁷Fₙ transitions. bohrium.com
Magnetic Properties
The magnetic properties of coordination complexes derived from thiophene-2-carboxylate are dictated by the electronic configuration of the metal ions and the structural arrangement of the complex, which can facilitate magnetic exchange interactions between metal centers.
Studies on mixed ligand complexes of Mn(II), Co(II), and Cu(II) with thiophene-2-carboxylate and imidazole have included investigations into their magnetic behavior. researchgate.net The magnetic moments of these complexes are consistent with the spin state and geometry of the central metal ion. researchgate.net
For instance, a series of complexes with the general formula [M(L)Cl₂] and [M'(L)(Th)₂] (where L is a Schiff base derived from 2-thiophene carboxylic acid, and Th is thiophene carboxylate) have been characterized magnetically. The magnetic moments, measured at room temperature, provide evidence for the geometry of the complexes.
| Complex | Metal Ion | Magnetic Moment (B.M.) | Inferred Geometry |
| [Co(L1)Cl₂] | Co(II) | 4.17 | Tetrahedral |
| [Co(L2)Cl₂] | Co(II) | 4.09 | Tetrahedral |
| [Ni(L1)Cl₂] | Ni(II) | 2.93 | Octahedral |
| [Ni(L2)Cl₂] | Ni(II) | 2.80 | Octahedral |
| [Ni(L1)(Th)₂] | Ni(II) | 3.36 | Tetrahedral |
| [Cu(L1)Cl₂] | Cu(II) | 2.19 | Distorted Tetrahedral |
| [Cu(L2)Cl₂] | Cu(II) | 1.84 | Distorted Tetrahedral |
| [Cu(L1)(Th)₂] | Cu(II) | 1.71 | Distorted Tetrahedral |
In dimeric copper(II) complexes, such as those bridged by chloride ions and containing ligands derived from thiophene-2-carboxylic hydrazide, weak antiferromagnetic interactions between the copper centers have been observed. doi.org This phenomenon is common in di-μ-chloro bridged Cu(II) complexes and is of interest for the development of magnetic materials. doi.org
Lanthanide coordination polymers constructed from thiophene-2,5-dicarboxylate ligands also exhibit interesting magnetic properties. For a gadolinium(III) coordination polymer, the temperature dependence of the magnetic susceptibility (χₘT) indicates the presence of weak antiferromagnetic interactions between the Gd(III) ions. bohrium.com A dysprosium(III) analogue of this polymer displays slow magnetic relaxation, a characteristic feature of single-molecule magnets. bohrium.com
Solid State Emissive Properties
The solid-state emissive properties of coordination complexes containing thiophene-2-carboxylate are of significant interest for applications in materials science, such as in the development of phosphors and sensors.
Copper(I) complexes with thiophene-2-thiocarboxylate ligands, which are related to the carboxylate complexes, have been shown to exhibit emission in the solid state. researchgate.net The corresponding copper(II) carboxylate complexes, such as [(TMEDA)Cu(O₂Cth)₂] and [(Phen)Cu(O₂Cth)₂·H₂O], have been characterized in the solid state, and their spectroscopic properties, including absorption, have been reported, which is foundational for understanding their potential emissive behavior. psu.eduresearchgate.net
Catalytic Applications
Role of Thiophene-2-carboxylate (B1233283) Derivatives in Catalytic Systems
Thiophene-2-carboxylate derivatives serve as versatile ligands in catalytic systems, influencing the reactivity and selectivity of metal catalysts. The thiophene (B33073) ring, an electron-rich aromatic system containing a sulfur atom, and the carboxylate group can both coordinate to metal centers. This coordination can enhance the solubility of the catalyst complex in organic solvents and modulate the electronic properties of the metal, which is crucial for efficient catalytic cycles. oakwoodchemical.com
The carboxylate moiety often acts as an anchor for the metal, while the thiophene ring can participate in electronic interactions that stabilize catalytic intermediates. researchgate.net For instance, in copper-catalyzed reactions, the thiophene-2-carboxylate ligand has been shown to facilitate electron transfer processes. oakwoodchemical.com Furthermore, derivatives of thiophene-2-carboxylic acid have been widely studied as substrates in various coupling and olefination reactions, highlighting their importance in synthetic organic chemistry. researchgate.net
Copper(I) Thiophene-2-carboxylate (CuTC) as a Catalyst
Copper(I) thiophene-2-carboxylate (CuTC) is a well-established and versatile catalyst, particularly in the realm of cross-coupling reactions. oakwoodchemical.comwikipedia.org This air- and light-sensitive, red-brown powder is valued for its ability to promote reactions under milder conditions than traditional methods. oakwoodchemical.comresearchgate.net
Ullmann Coupling Reactions
One of the most prominent applications of CuTC is in promoting Ullmann coupling reactions. researchgate.netwikipedia.org These reactions involve the formation of carbon-carbon or carbon-heteroatom bonds by coupling aryl halides. Classically, Ullmann reactions require high temperatures, often exceeding 200°C. researchgate.netscispace.com However, the use of CuTC allows for these couplings to be performed at or near room temperature. researchgate.netscispace.com
This significant reduction in reaction temperature is particularly beneficial for substrates that are thermally sensitive. The mechanism is thought to involve the coordination of the substrate to the copper center prior to oxidative addition. researchgate.netscispace.com CuTC has been successfully employed in the Ullmann-like reductive coupling of various aryl, heteroaryl, and alkenyl halides. researchgate.netwikipedia.org
Table 1: Comparison of Classical and CuTC-Mediated Ullmann Coupling
| Feature | Classical Ullmann Coupling | CuTC-Mediated Ullmann Coupling |
| Temperature | > 200°C | Room Temperature |
| Substrate Scope | Limited by thermal stability | Broader, includes sensitive substrates |
| Catalyst | Copper powder or salts | Copper(I) thiophene-2-carboxylate |
Palladium-Catalyzed Coupling Reactions (e.g., Aryl and Alkenyl Iodides with Boronic Acids)
CuTC plays a crucial role as a mediator in palladium-catalyzed cross-coupling reactions, offering a non-basic alternative to the widely used Suzuki coupling. nih.govacs.org This protocol is particularly useful for coupling aryl and alkenyl iodides with boronic acids. The reaction proceeds efficiently at room temperature and avoids the use of a base, making it compatible with substrates bearing base-sensitive functional groups. nih.govacs.org
In this system, CuTC facilitates the transmetalation step from the boronic acid to the organopalladium intermediate. acs.orgacs.org The reaction is highly selective for the carbon-iodine bond, with bromo, chloro, and triflate groups remaining unreactive under the same conditions. acs.org This chemoselectivity allows for the precise construction of complex molecules. acs.org
Table 2: Selected Examples of Pd-Catalyzed, CuTC-Mediated Coupling of Iodides with Boronic Acids acs.org
| Aryl/Alkenyl Iodide | Boronic Acid | Product | Yield (%) |
| 4-Iodoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 96 |
| 2-Iodotoluene | 4-Methoxyphenylboronic acid | 2-Methyl-4'-methoxybiphenyl | 91 |
| (E)-1-Iodo-1-octene | Phenylboronic acid | (E)-1-Phenyl-1-octene | 85 |
| 2-Iodobenzyl chloride | Phenylboronic acid | 2-Phenylbenzyl chloride | 72 |
Multicomponent Catalytic Syntheses
Copper catalysts, including complexes derived from thiophene-2-carboxylate, are effective in multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials. elsevierpure.comrsc.org An air-stable N-heterocyclic carbene (NHC)-copper-thiophene-2-carboxylate complex has been developed for the stereoselective hydroboration of terminal alkynes. rsc.org This complex can be directly activated by hydroboranes without the need for a co-catalyst and shows high reactivity under mild conditions. rsc.org Such catalytic systems are valuable for their efficiency and atom economy in constructing diverse molecular frameworks. elsevierpure.comrsc.org
Samarium Diiodide Promoted Coupling Reactions
Samarium diiodide (SmI₂) is a powerful single-electron transfer reagent that promotes a variety of coupling reactions. In the context of thiophene-2-carboxylates, SmI₂ facilitates novel carbon-carbon bond-forming reactions. For instance, ethyl thiophene-2-carboxylate can undergo a coupling reaction with aryl ketones at the C-4 and C-5 positions of the thiophene ring in the presence of SmI₂. acs.orgnih.gov
This process involves a double hydroxyalkylation, leading to the formation of diols, which can be further transformed into polysubstituted thiophenes, benzothiophenes, and other sulfur-containing polycyclic aromatic compounds. nih.govacs.org The intermediary organosamarium species are notably oxophilic but not overly basic, which prevents side reactions often encountered with other organometallic reagents. nih.govacs.org These reactions provide a direct method for the functionalization of the thiophene ring at positions that are often difficult to access through other synthetic routes. acs.org
Table 3: SmI₂-Promoted Coupling of Methyl Thiophene-2-carboxylate with Ketones acs.org
| Ketone | Product Type | Yield (%) |
| Acetophenone | Diol | 67 |
| 4'-Methoxyacetophenone | Diol | 65 |
| Cyclohexanone | Diol | 91 |
| α-Tetralone | Diol | 85 |
Catalytic Liquid Phase Aerobic Oxidation Reactions
Thiophene derivatives are also involved in catalytic liquid phase aerobic oxidation reactions, both as substrates and as components of catalytic systems. A notable industrial application is the oxidation of 2-acetylthiophene (B1664040) to thiophene-2-carboxylic acid using molecular oxygen in the presence of a catalyst. acs.org This method is part of a more cost-effective and environmentally friendly process for producing thiophene-2-carbonyl chloride, a key industrial intermediate. acs.org
Furthermore, the aerobic oxidation of alcohols, such as 2-(hydroxymethyl)thiophene, can be achieved using heterogeneous catalysts like ruthenium hydroxide (B78521) on alumina (B75360) (Ru(OH)ₓ/Al₂O₃) under continuous flow conditions. acs.org These reactions utilize oxygen from the air as the terminal oxidant, representing a green and efficient approach to synthesizing aldehydes and carboxylic acids from their corresponding alcohols. rsc.org
Spectroscopic Characterization Techniques
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, probes the vibrational modes of a molecule. For sodium thiophene-2-carboxylate (B1233283), these methods are particularly useful for identifying the characteristic vibrations of the thiophene (B33073) ring and the carboxylate group.
FT-IR spectroscopy of thiophene-2-carboxylic acid, the parent acid of the sodium salt, shows characteristic absorption bands. In the acid form, a broad band associated with the O-H stretching of the carboxylic acid dimer is observed, along with a strong C=O stretching vibration typically found between 1710 and 1660 cm⁻¹ for aromatic acids. acs.org Upon formation of the sodium salt, sodium thiophene-2-carboxylate, the broad O-H band disappears. The C=O stretching vibration is replaced by two distinct bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate anion (COO⁻). acs.org For comparison, sodium formate (B1220265) exhibits these bands at approximately 1567 cm⁻¹ (asymmetric) and 1366 cm⁻¹ (symmetric). acs.org
The thiophene ring itself displays several characteristic bands. C-C stretching vibrations within the ring are typically observed in the FT-IR spectrum. For 2-thiophene carboxylic acid, these have been noted at 1528 cm⁻¹ and 1352 cm⁻¹. iosrjournals.org The C-S stretching mode is identified at a lower frequency, around 647 cm⁻¹. iosrjournals.org Derivatives of thiophene-2-carboxylate also show key IR absorptions; for instance, a strong carbonyl band (C=O) was reported at 1716 cm⁻¹ for a propargyl thiophene ester derivative. researchgate.net
| Vibrational Mode | Wavenumber (cm⁻¹) (Thiophene-2-carboxylic acid) | Wavenumber (cm⁻¹) (this compound) | Reference |
| C-H (aromatic) | ~3100 | ~3100 | orientjchem.org |
| O-H (acid) | 2662, 2549 | Absent | orientjchem.org |
| C=O (acid) | ~1682 | Absent | orientjchem.org |
| COO⁻ (asymmetric) | Absent | ~1560-1570 | acs.org |
| C-C (ring) | 1528, 1352 | ~1528, ~1352 | iosrjournals.org |
| COO⁻ (symmetric) | Absent | ~1360-1370 | acs.org |
| C-S (ring) | 647 | ~647 | iosrjournals.orgscialert.net |
FT-Raman spectroscopy provides complementary information to FT-IR. In the Raman spectrum of 2-thiophene carboxylic acid, the C-C stretching vibrations of the ring are observed at 1530, 1413, and 1354 cm⁻¹. iosrjournals.org The C-S stretching vibration is found at approximately 637 cm⁻¹, a value also supported by other studies. iosrjournals.orgscialert.net C-H out-of-plane bending vibrations have been assigned to a weak band at 862 cm⁻¹. scialert.net For 2-substituted thiophenes in general, characteristic ring stretching bands are expected in the 1440–1340 cm⁻¹ region. s-a-s.org
| Vibrational Mode | Wavenumber (cm⁻¹) (Thiophene-2-carboxylic acid) | Reference |
| C-C (ring) | 1530, 1413, 1354 | iosrjournals.org |
| C-H (out-of-plane) | 862 | scialert.net |
| C-S (ring) | 637 | iosrjournals.orgscialert.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are standard techniques for characterizing this compound, while ¹¹⁹Sn NMR is specifically employed for its organotin derivatives.
The ¹H NMR spectrum provides information about the protons in the molecule. For thiophene-2-carboxylic acid and its derivatives, the protons on the thiophene ring typically appear as multiplets in the aromatic region. In a derivative like methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate, the thiophene protons show distinct signals. usm.edu For example, in one study using deuterated chloroform (B151607) (CDCl₃) as a solvent, the thiophene ring protons of an ester derivative were observed as doublets of doublets at δ 7.55, 7.15, and 6.48 ppm. rsc.org In the sodium salt, the acidic proton of the carboxyl group is absent. The chemical shifts of the ring protons are slightly affected by the change from the carboxylic acid to the carboxylate salt, as well as by the solvent used.
| Proton Position (Thiophene Ring) | Typical Chemical Shift Range (δ, ppm) | Multiplicity | Reference |
| H3 | 7.15 - 7.25 | doublet of doublets / multiplet | usm.edursc.org |
| H4 | 6.48 - 7.13 | doublet of doublets / multiplet | usm.edursc.org |
| H5 | 7.55 - 8.23 | doublet / doublet of doublets | usm.edursc.org |
Note: Chemical shifts are highly dependent on the specific derivative and solvent.
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum of thiophene-2-carboxylic acid derivatives shows characteristic signals for the carboxyl carbon and the carbons of the thiophene ring. The chemical shift of the carboxyl carbon (C=O) is particularly indicative of the electronic environment. In one pyrrole-substituted thiophene-2-carboxylic acid, this carbon appeared at δ 162.6 ppm in DMSO-d₆. usm.edu In various ester derivatives, this signal has been reported at values such as 158.83 ppm and 170.49 ppm. rsc.org The formation of the sodium salt from the carboxylic acid influences the chemical shift of this carboxyl carbon due to the change in hybridization and electron density. The carbons of the thiophene ring also give distinct signals, which are useful for confirming the structure.
| Carbon Position | Typical Chemical Shift Range (δ, ppm) | Reference |
| Carboxyl (COO⁻/COOH) | 158 - 171 | usm.edursc.org |
| C2 (ring) | 135 - 144 | usm.edu |
| C3 (ring) | 120 - 133 | usm.edu |
| C4 (ring) | 123 - 128 | usm.edu |
| C5 (ring) | 127 - 135 | usm.edu |
Note: Chemical shifts are highly dependent on the specific derivative and solvent.
For organotin(IV) complexes derived from thiophene-2-carboxylic acid, ¹¹⁹Sn NMR spectroscopy is an invaluable tool for determining the coordination number and geometry around the tin atom. derpharmachemica.comresearchgate.net The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination environment. Studies on various organotin(IV) complexes with Schiff bases derived from thiophene-2-carboxylic acid hydrazide have shown ¹¹⁹Sn chemical shifts in the range of -142.63 to -162.14 ppm. derpharmachemica.com These values are indicative of a five-coordinate geometry around the tin atom. derpharmachemica.com The coordination number (from four to seven) and the nature of the organic groups attached to the tin atom significantly influence the chemical shift, making it a powerful diagnostic feature in the study of these organometallic derivatives. researchgate.netresearchgate.net
| Organotin(IV) Derivative Type | Typical ¹¹⁹Sn Chemical Shift (δ, ppm) | Inferred Coordination at Tin | Reference |
| Complexes with Schiff Bases | -142.63 to -162.14 | 5 | derpharmachemica.com |
Electronic Spectroscopy
Electronic spectroscopy, which examines the transitions between electronic energy levels in a molecule, is a key tool for characterizing conjugated systems like this compound. uobabylon.edu.iq
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. uobabylon.edu.iqresearchgate.net For aromatic and conjugated systems, the most significant absorptions are typically due to π → π* transitions. uobabylon.edu.iq
In the study of thiophene derivatives, UV-Vis spectroscopy reveals characteristic absorption bands. For instance, the UV spectrum of thiophene-2-carboxylic acid, the parent acid of this compound, has been recorded. spectrabase.com The photometabolism of thiophene-2-carboxylate by a photosynthetic bacterium was monitored by measuring the disappearance of the substrate's characteristic UV absorption maximum (λmax). tandfonline.com
Complexes of thiophene-2-carboxylate with various metals have also been characterized using this technique. For example, newly synthesized complexes of Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) with ligands derived from thiophene-2-carboxylate were studied using electronic spectra to determine their geometry, with some showing tetrahedral and others octahedral environments. In a study of copper(I) and copper(II) complexes with thiophene-2-thiocarboxylate, the electronic absorption spectra were recorded in both chloroform solution and the solid state. psu.edu Specifically, a copper(II) complex with 1,10-phenanthroline (B135089) and thiophene-2-carboxylate ligands exhibited two broad absorption bands in the lower energy region. psu.edu
The specific absorbance of a substance in solution is often reported, which is the absorbance of a 1% mass/volume solution in a 1-cm cell at a specific wavelength. bioglobax.com
Table 1: UV-Vis Spectroscopic Data for Thiophene-2-Carboxylate and Related Compounds
| Compound/Complex | Solvent/State | Absorption Maxima (λmax, nm) | Reference |
| Thiophene-2-carboxylate | - | Monitored for disappearance | tandfonline.com |
| [(Phen)Cu(SCOth)2] | DMSO | 217, 243, 272, 372, 455 | psu.edu |
Note: 'Phen' is 1,10-phenanthroline and 'th' is thiophene.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. It is instrumental in confirming molecular weight and elucidating the structure of compounds. klivon.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of volatile and semi-volatile compounds. plantarc.com The NIST Mass Spectrometry Data Center contains GC-MS data for thiophene-2-carboxylic acid, showing characteristic peaks at m/z 111 and 128. nih.gov GC-MS has been effectively used to identify and quantify various compounds, including those in complex environmental samples like oil sands process-affected water, where it has helped in the chemical fingerprinting of naphthenic acids, including thiophene-containing species. mcmaster.casci-hub.se
Table 2: GC-MS Data for Thiophene-2-Carboxylic Acid
| Database/Source | Major Peaks (m/z) |
| NIST Mass Spectrometry Data Center | 111, 128 |
| Data corresponds to the parent acid, thiophene-2-carboxylic acid. nih.gov |
Optical Rotation Measurements
Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. This technique is essential for characterizing enantiomers, which are non-superimposable mirror images of each other.
In a study on the metabolism of thiophene-2-carboxylate by a photosynthetic bacterium, the product was identified as (+)-3-hydroxy-tetrahydrothiophene-2-carboxylate. tandfonline.com The optical rotation of this metabolic product was measured to be +154.2° (c=0.251, 96% EtOH), indicating the formation of a specific stereoisomer. tandfonline.com The measurement was performed using an automatic digital polarimeter. tandfonline.com For certain analytical standards, optical rotation is a required test when applicable to confirm the identity and purity of the compound. klivon.com
Table 3: Optical Rotation Data for a Metabolite of Thiophene-2-carboxylate
| Compound | Measurement Conditions | Optical Rotation ([α]) | Reference |
| (+)-3-Hydroxy-tetrahydrothiophene-2-carboxylate | c=0.251, 96% EtOH | +154.2° | tandfonline.com |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of sodium thiophene-2-carboxylate (B1233283). Methodologies such as Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are employed to model its properties with high accuracy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.govmdpi.com Studies on thiophene-2-carboxylic acid and its derivatives have utilized DFT methods, such as B3LYP with basis sets like 6-311++G**, to analyze their molecular and electronic characteristics. nih.govresearchgate.net For alkali metal salts of 2-thiophenecarboxylic acid, including the sodium salt, DFT calculations have been performed to determine optimized structures, bond lengths, angles, and dipole moments. science.gov
These calculations reveal how the electronic properties and geometry of the thiophene-2-carboxylate anion are influenced by the presence of the sodium cation. researchgate.net DFT has also been used to study molecular and electronic properties of related thiophene-2-carboxamide derivatives, calculating parameters like HOMO-LUMO energy gaps. nih.gov The Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP) with a 6-31G(d) basis set is a common approach for these types of investigations. orientjchem.org
Møller-Plesset Perturbation Theory (MP) is a post-Hartree-Fock method used to better account for electron correlation. wikipedia.org The second-order Møller-Plesset (MP2) method, in particular, offers a higher level of theory for calculating interaction energies and electronic structures compared to standard DFT methods, especially for noncovalent interactions. researchgate.net
Theoretical studies on alkali metal salts of five-membered aromatic acids, such as thiophene-2-carboxylic acid, have employed the MP2 method with the 6-311++G** basis set. researchgate.netscience.gov These calculations provide a more refined understanding of the perturbation of the ligand's aromatic system upon salt formation. researchgate.netscience.gov The MP2 method improves upon the Hartree-Fock method by adding electron correlation effects, with the first non-vanishing perturbation correction beyond the Hartree-Fock treatment being the second-order energy. wikipedia.org While computationally more demanding than DFT, MP2 is crucial for benchmarking and for systems where dispersion forces are significant. researchgate.net
Electronic Structure Analysis
The electronic structure of sodium thiophene-2-carboxylate is central to its chemical properties. Analysis focuses on how the sodium cation interacts with and alters the electron distribution within the thiophene-2-carboxylate anion.
The presence of an alkali metal cation, such as sodium, significantly affects the electronic system of the thiophene-2-carboxylate anion. researchgate.netacs.org Theoretical and experimental studies show that the formation of salts with alkali metals causes a perturbation in the electronic charge distribution within the aromatic ring and the carboxylate group. researchgate.net This effect is dependent on the specific cation, with the strength of the perturbation changing along the series from Lithium (Li) to Cesium (Cs). researchgate.net
For thiophene-2-carboxylate, this influence manifests as a redistribution of electron density. nih.gov Compared to the free acid, the formation of the salt leads to higher electron densities on the C1, C3, C4, and C5 carbon atoms of the thiophene (B33073) ring, and a lower electron density on the C2 carbon atom. researchgate.netacs.org The C2 carbon is more deshielded due to the combined effect of the ring's aromaticity and the electron-withdrawing nature of the carboxylate group. researchgate.netacs.org This redistribution of charge is a key factor in the coordination and electrostatic interaction with the metal ion. nih.gov
Table 1: Effect of Cation on Electron Density in Thiophene-2-Carboxylate This table is a qualitative representation based on cited research findings.
| Cation | Perturbation Strength | Change in Electron Density on Thiophene Ring |
| Li⁺ | Strongest | Significant redistribution |
| Na⁺ | Intermediate | Measurable redistribution researchgate.net |
| K⁺ | Weaker | Less pronounced redistribution |
| Rb⁺ | Weaker | Decreasing redistribution |
| Cs⁺ | Weakest | Minimal redistribution |
Data derived from qualitative statements in research indicating perturbation strength changes with the cation. researchgate.net
The interaction between the sodium cation and the thiophene-2-carboxylate anion leads to a distinct perturbation and polarization of the aromatic π-electrons in the thiophene ring. researchgate.netnih.gov This disturbance of the regular elliptical motion of the aromatic electrons is a direct consequence of the electrostatic field of the cation. acs.orgnih.gov
The extent of the electronic perturbation in alkali metal thiophene-2-carboxylates is governed by key parameters of the cation, primarily its ionic potential and ionization energy. researchgate.netacs.org The ionic potential, defined as the ratio of charge to ionic radius, is a measure of the cation's charge density and its ability to polarize the anion.
Studies have shown that these parameters are decisive in determining the final electronic charge distribution in the salt molecules. researchgate.netacs.org A higher ionization energy for the metal corresponds to a greater ability to attract and perturb the electron cloud of the thiophene-2-carboxylate anion. The first ionization energy of sodium is approximately 495.8 kJ/mol. wikipedia.org This value, in conjunction with its ionic radius, dictates its specific influence on the electronic structure of the anion compared to other alkali metals. researchgate.netrsc.org
Table 2: Ionization Energies of Relevant Alkali Metals
| Element | First Ionization Energy (kJ/mol) |
| Lithium (Li) | 520.2 |
| Sodium (Na) | 495.8 |
| Potassium (K) | 418.8 |
| Rubidium (Rb) | 403.0 |
| Cesium (Cs) | 375.7 |
Data sourced from the Royal Society of Chemistry and other comprehensive data pages. wikipedia.org
Mulliken, NBO, and ChelpG Population Analysis
Population analysis methods are computational tools used to assign partial atomic charges to atoms within a molecule, providing insights into the electronic distribution and reactivity. Common methods include Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Charges from Electrostatic Potentials using a Grid-based method (ChelpG). frontiersin.orggaussian.com
Mulliken Population Analysis: This method partitions the total electron population among the atoms in a molecule based on the contribution of their basis functions to the molecular orbitals. frontiersin.org While computationally simple, its results are known to be highly dependent on the basis set used in the calculation. frontiersin.orgscience.gov For this compound, a Mulliken analysis would quantify the charge separation between the sodium cation (Na⁺) and the thiophene-2-carboxylate anion.
Natural Bond Orbital (NBO) Analysis: NBO analysis focuses on localized "natural" orbitals, which correspond more closely to the classic Lewis structures of bonding, lone pair, and anti-bonding orbitals. It provides a more intuitive and basis-set-stable description of charge distribution. science.govresearchgate.net In the context of the thiophene-2-carboxylate anion, NBO analysis reveals the delocalization of negative charge from the carboxylate group into the aromatic thiophene ring. Studies on related compounds show that the formation of the carboxylate anion leads to a significant increase in negative charge on the oxygen atoms and a corresponding delocalization that affects the aromatic system. researchgate.net The interaction with the sodium cation is primarily electrostatic, but it can perturb the electronic system of the anion. researchgate.net
ChelpG Population Analysis: This method derives atomic charges by fitting them to reproduce the molecular electrostatic potential (MEP) at a series of points surrounding the molecule. frontiersin.org It is considered to provide a more realistic representation of how a molecule is "seen" by another approaching species. For this compound, ChelpG charges would highlight the highly negative electrostatic potential around the carboxylate oxygen atoms, which is the primary site of interaction for the sodium cation and for intermolecular interactions like hydrogen bonding.
A comparative analysis of these methods on the thiophene-2-carboxylate anion would likely show the trends summarized in the table below, based on general principles and findings for similar molecules.
| Analysis Method | Key Characteristics | Expected Insights for Thiophene-2-Carboxylate Anion |
| Mulliken | Based on partitioning of orbital overlap populations; highly basis-set dependent. frontiersin.org | Shows significant negative charge on oxygen atoms and a net negative charge on the thiophene ring. |
| NBO | Based on localized bond, lone pair, and anti-bonding orbitals; more stable and intuitive. science.gov | Confirms strong localization of negative charge on the carboxylate group with some delocalization into the thiophene π-system. |
| ChelpG | Derived from fitting to the molecular electrostatic potential; reflects intermolecular interaction potential. frontiersin.org | Highlights the regions of high negative charge (carboxylate oxygens) as the most likely sites for electrophilic attack or coordination with the Na⁺ ion. |
Bader Theory (AIM) for Bond Critical Point Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), often called Bader's Theory or AIM, analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. uni-rostock.de A key feature of this analysis is the identification of critical points where the gradient of the electron density is zero (∇ρ = 0). researchgate.net A bond critical point (BCP), specifically a (3, -1) critical point, found between two atomic nuclei is a necessary and sufficient condition for the existence of a chemical bond between them. uni-rostock.deias.ac.in
The properties of the electron density at the BCP provide quantitative information about the nature of the bond. ias.ac.in
Electron Density (ρ(r_c)) : The magnitude of ρ at the BCP correlates with the bond order; higher values indicate stronger bonds.
Laplacian of Electron Density (∇²ρ(r_c)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) signifies a concentration of charge along the bond path, characteristic of covalent (shared) interactions. A positive value (∇²ρ > 0) signifies a depletion of charge, characteristic of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals forces. ias.ac.in
In studies of thiophene-2-carboxylic acid and its complexes, AIM analysis is used to characterize the intramolecular C-C, C-S, C-H, C=O, and C-O bonds as well as intermolecular interactions like hydrogen bonds. researchgate.net For this compound, an AIM analysis would characterize the covalent bonds within the thiophene-2-carboxylate anion and the ionic interaction between the anion and the sodium cation.
| Bond Type in this compound | Expected ρ(r_c) Value | Expected ∇²ρ(r_c) Sign | Bond Characterization |
| C-C (in ring) | High | Negative | Covalent |
| C-S (in ring) | Moderate-High | Negative | Polar Covalent |
| C=O (carboxylate) | Very High | Negative | Polar Covalent (Double Bond) |
| C-O (carboxylate) | High | Negative | Polar Covalent (Single Bond) |
| Na⁺···O (ionic) | Low | Positive | Closed-Shell (Ionic) Interaction |
Aromaticity Indices (e.g., HOMA, EN, GEO, I6)
Aromaticity is a fundamental concept describing the unique stability and reactivity of cyclic, planar molecules with delocalized π-electrons. It can be quantified using various indices based on geometric, energetic, or magnetic criteria.
HOMA (Harmonic Oscillator Model of Aromaticity): This is a geometry-based index that evaluates the deviation of bond lengths in a ring from an optimal value assumed for a fully aromatic system. HOMA values range from 1 (fully aromatic, like benzene) to 0 (non-aromatic). It can be broken down into two components:
EN: Represents the loss of aromaticity due to the average bond length deviating from the optimal value.
GEO: Represents the loss of aromaticity due to bond length alternation. scribd.com
Bird's Index (I6): This is another geometry-based index, particularly for six-membered rings (I6) and five-membered rings (I5), calculated from the variation of individual bond orders relative to the mean bond order of the ring. scribd.com
Theoretical studies on thiophene-2-carboxylic acid and its salts show that the aromaticity of the thiophene ring is influenced by the substituent and the state of ionization. researchgate.net The electron-withdrawing carboxyl group (-COOH) slightly decreases the aromaticity of the thiophene ring compared to unsubstituted thiophene. Upon deprotonation to form the carboxylate anion (-COO⁻), the electron-withdrawing effect is modified. The presence of a counter-ion like Na⁺ further perturbs the electronic system of the aromatic ring through electrostatic interactions. researchgate.net This perturbation can slightly alter the bond lengths within the ring, which would be reflected in the HOMA and Bird indices.
| Compound/Ion | Expected HOMA Value (Relative) | Key Influencing Factor |
| Thiophene | High (Baseline) | Inherent aromaticity of the thiophene ring. |
| Thiophene-2-carboxylic acid | Slightly lower than thiophene | Electron-withdrawing effect of the -COOH group increases bond length alternation (higher GEO). |
| Thiophene-2-carboxylate anion | Similar to or slightly higher than the acid | The -COO⁻ group's resonance can influence ring electron density. |
| This compound | Slightly perturbed from the anion | The electrostatic field of the Na⁺ ion influences the anion's electronic structure. researchgate.net |
Reaction Mechanism Elucidation
The synthesis and modification of this compound involve key oxidation and chlorination reactions.
Oxidation: The most common synthesis of thiophene-2-carboxylic acid involves the oxidation of a precursor like 2-acetylthiophene (B1664040) or 2-thiophenecarboxaldehyde. smolecule.comacs.org When using an oxidant like sodium hypochlorite (B82951) (NaOCl), the oxidation of a methyl ketone such as 2-acetylthiophene proceeds through a haloform-type mechanism . smolecule.com
Enolization: In the presence of a base (like NaOH), the methyl ketone forms an enolate.
Halogenation: The enolate rapidly reacts with the hypochlorite, leading to the formation of a trichloromethyl ketone intermediate (2-trichloroacetyl-5-chlorothiophene).
Hydrolytic Cleavage: The intermediate is then cleaved by hydroxide (B78521) to yield the sodium salt of the carboxylic acid (this compound) and chloroform (B151607). smolecule.com
Chlorination: Chlorination of the thiophene ring is often an undesired side reaction during oxidation with hypochlorite-based reagents. acs.org However, controlled chlorination can be a goal. The C3-chlorination of C2-substituted benzothiophenes (a related system) using NaOCl has been studied. The proposed mechanism involves the formation of a chloronium ion intermediate . rsc.org
The heteroatom (sulfur) attacks the chlorinating agent (e.g., HOCl, formed from NaOCl).
This generates a C2-C3 chloronium ion intermediate.
This intermediate rearranges to form a more stable, sulfur-stabilized C2-carbocation, with the chlorine atom now at the C3 position.
Re-aromatization via loss of a proton yields the C3-chlorinated product. rsc.org Notably, the presence of a deactivating carbonyl group at the C2-position, as in thiophene-2-carboxylate, has been found to inhibit this halogenation reaction. rsc.org
The stability of intermediates is crucial in determining reaction pathways and outcomes.
Oxidation Intermediates: In the haloform-type oxidation of 2-acetylthiophene, the key intermediate is the 2-trichloroacetyl-5-chlorothiophene . Its stability is influenced by the electron-withdrawing nature of both the trichloromethyl group and the thiophene ring. The subsequent nucleophilic attack by hydroxide at the carbonyl carbon is facilitated by the presence of these strong leaving groups. smolecule.com
Chlorination Intermediates: In the chlorination mechanism, the proposed chloronium ion and the subsequent S-stabilized C2-carbocation are key intermediates. rsc.org The ability of the sulfur atom's lone pairs to stabilize an adjacent positive charge makes the S-stabilized carbocation a relatively stable intermediate, which directs the regiochemical outcome of the reaction. The stability of this carbocation is what favors the eventual formation of the C3-chlorinated product over other isomers. However, as noted, the electron-withdrawing carboxylate group at C2 would destabilize this cationic intermediate, thus inhibiting the reaction. rsc.org
Molecular Dynamics Simulations (General Applications to Compound Structure)
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations provide insights into its structural dynamics, interactions with its environment (e.g., solvent, biological macromolecules), and conformational preferences. nih.govdntb.gov.ua
A primary application of MD simulations for thiophene-2-carboxylic acid and its derivatives has been in the field of drug discovery to understand their interactions with protein targets. nih.govresearchgate.net For instance, MD simulations were used to study the complex between thiophene-2-carboxylic acid inhibitors and the enzyme D-amino acid oxidase (DAO). nih.gov The simulations revealed:
Conformational Stability: The simulations showed that a specific stacked conformation between the inhibitor's thiophene ring and a tyrosine residue (Tyr224) in the enzyme's active site was highly stable. nih.gov
Interaction Networks: MD simulations helped elucidate the extensive network of hydrogen bonds and hydrophobic interactions that anchor the inhibitor in the active site, explaining its potent inhibitory activity. nih.gov
Solvent Effects: The simulations inherently model the effect of surrounding water molecules on the structure and stability of the protein-ligand complex.
In a general context, MD simulations of this compound in an aqueous solution could be used to study:
Solvation Shell Structure: How water molecules arrange around the carboxylate and sodium ions and the hydrophobic part of the thiophene ring.
Ion Pairing: The dynamics of the interaction between the Na⁺ and the carboxylate anion, determining whether they exist as a tight ion pair, a solvent-separated ion pair, or as free ions.
Conformational Dynamics: Although the thiophene-carboxylate structure is relatively rigid, simulations can explore the rotational freedom around the C-C bond connecting the carboxylate group to the thiophene ring.
Structure-Property Relationship Studies (e.g., Liquid Crystalline Properties)
Computational chemistry and theoretical studies play a pivotal role in understanding the relationship between the molecular structure of a compound and its macroscopic properties. In the context of this compound and its derivatives, these studies are particularly insightful for predicting and explaining their potential to form liquid crystalline phases. While this compound itself is not reported to be a liquid crystal, its core structure is a valuable building block in the design of mesogenic molecules.
Research into thiophene-based liquid crystals has demonstrated that the incorporation of the thiophene ring can lead to materials with desirable properties for applications in optical and electronic devices. The thiophene moiety is an electron-rich heterocyclic system that can enhance the polarizability and π-π stacking interactions necessary for the formation of mesophases.
A notable study in this area focused on calamitic (rod-shaped) liquid crystals derived from thiophene-2-carboxylate. orientjchem.org In this research, scientists synthesized and characterized derivatives to understand how modifications to the molecular structure influence liquid crystalline behavior. One such derivative, 4-((4-(decyloxy) phenoxy) carbonyl) phenyl thiophene-2-carboxylate, was found to exhibit a nematic liquid crystal phase. orientjchem.org
The formation of a liquid crystal phase is highly dependent on the molecule's aspect ratio (the ratio of its length to its width) and the presence of both rigid and flexible parts. In the case of the aforementioned derivative, the rigid core, which includes the thiophene-2-carboxylate unit and phenyl rings, provides the necessary structural anisotropy. The flexible decyloxy tail, on the other hand, helps to lower the melting point and stabilize the liquid crystalline phase. orientjchem.org
Computational studies, such as those using Density Functional Theory (DFT), provide deeper insights into the electronic properties that govern these structure-property relationships. For instance, the molecular electrostatic potential (MEP) map can reveal the distribution of electron density within the molecule. In thiophene-2-carboxylate derivatives, the carboxylate group and the thiophene ring show distinct electronic characters that influence intermolecular interactions. orientjchem.org
The table below summarizes the thermal properties of a liquid crystalline thiophene-2-carboxylate derivative as determined by Differential Scanning Calorimetry (DSC).
Table 1: Thermal Properties of a Thiophene-2-Carboxylate Liquid Crystal Derivative
| Transition | Temperature (°C) | Enthalpy (J/g) |
|---|---|---|
| Crystal to Nematic | 110.5 | 45.3 |
| Nematic to Isotropic | 125.8 | 1.8 |
Data sourced from experimental studies on 4-((4-(decyloxy) phenoxy) carbonyl) phenyl thiophene-2-carboxylate. orientjchem.org
Furthermore, DFT calculations can be used to determine key molecular parameters that correlate with liquid crystalline behavior.
Table 2: Calculated Molecular Properties of a Thiophene-2-Carboxylate Derivative
| Property | Value |
|---|---|
| Dipole Moment (Debye) | 3.5 |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.8 |
| HOMO-LUMO Gap (eV) | 4.4 |
Data sourced from computational studies on 4-((4-(decyloxy) phenoxy) carbonyl) phenyl thiophene-2-carboxylate. orientjchem.org
The dipole moment influences the polar interactions between molecules, while the HOMO-LUMO gap is indicative of the molecule's electronic stability and potential for charge transport, a crucial property for applications in organic electronics. orientjchem.org
Biological and Biochemical Research Insights Mechanistic Focus
Microbial Metabolism and Biodegradation Pathways
The microbial degradation of thiophene-2-carboxylate (B1233283), a sulfur-containing heterocyclic compound, has been a subject of scientific inquiry, particularly concerning its environmental fate and the enzymatic pathways involved. Bacteria, from both soil and marine environments, have demonstrated the ability to utilize this compound as a source of carbon, sulfur, and energy. nih.govnih.gov The metabolic routes are diverse, varying significantly between different microbial species and influenced by environmental conditions such as the presence or absence of oxygen.
Photometabolism by Photosynthetic Bacteria
Under anaerobic conditions, certain photosynthetic bacteria can metabolize thiophene-2-carboxylate. A notable example is a bacterium similar to Rhodopseudomonas palustris, isolated from sewage mud, which metabolizes the compound in the presence of light. jst.go.jptandfonline.comtandfonline.com The metabolic outcome is heavily dependent on the carbon source the bacterium was previously grown on.
When grown on benzoate, the bacterium rapidly metabolizes thiophene-2-carboxylate without a lag period. jst.go.jptandfonline.comtandfonline.com In contrast, when grown on succinate, a significant lag phase precedes metabolism, suggesting the need for the induction of specific enzymes. jst.go.jptandfonline.comtandfonline.com Furthermore, the metabolic products differ based on the initial growth substrate. Benzoate-grown cells primarily convert thiophene-2-carboxylate to its reduced form, while succinate-grown cells produce a hydroxylated version of the reduced compound. jst.go.jptandfonline.comethz.ch This photometabolism is part of a broader capability of these bacteria to degrade various aromatic compounds anaerobically. oup.comepa.gov
Reductive Metabolism of Heterocyclic Aromatic Compounds
The initial step in the anaerobic photometabolism of thiophene-2-carboxylate by photosynthetic bacteria is the reduction of the aromatic thiophene (B33073) ring. jst.go.jptandfonline.comresearchgate.net This reductive pathway is a key strategy for destabilizing the otherwise stable aromatic system, making it susceptible to further enzymatic attack.
Research has shown that benzoate-grown cells of a photosynthetic bacterial strain convert thiophene-2-carboxylate into tetrahydrothiophene-2-carboxylate. ethz.ch This indicates a complete saturation of the thiophene ring's double bonds. This reduction is not exclusive to thiophene-2-carboxylate; the bacterium can also reduce other aromatic compounds, suggesting the presence of a non-specific aromatic ring-reducing system. jst.go.jptandfonline.com The general mechanism for such reductions often involves ionic hydrogenation. researchgate.net
Asymmetric Reduction of the Thiophene Ring
A significant finding in the photometabolism of thiophene-2-carboxylate is the stereospecificity of the reduction process. The bacterial enzymes catalyze an asymmetric reduction of the thiophene ring, leading to the formation of specific stereoisomers.
When thiophene-2-carboxylate is metabolized by a photosynthetic bacterium grown on benzoate, the product is the dextrorotatory enantiomer, (+)-tetrahydrothiophene-2-carboxylate. jst.go.jptandfonline.comtandfonline.com If the bacterium is grown on succinate, the final product is (+)-3-hydroxytetrahydrothiophene-2-carboxylate, also a specific stereoisomer. jst.go.jptandfonline.comtandfonline.com This high degree of stereoselectivity points to a precisely controlled enzymatic mechanism where the substrate binds to the enzyme's active site in a specific orientation, allowing for the addition of hydrogen atoms from only one face of the thiophene ring. While distinct from reduction, other enzymatic modifications of the thiophene ring, such as sulfoxidation by dioxygenases, have also been shown to be asymmetric. nih.gov
Effects of Metabolic Inhibitors on Biochemical Pathways
The use of metabolic inhibitors has been instrumental in elucidating the biochemical pathways of thiophene-2-carboxylate degradation. These inhibitors can block specific enzymatic steps, leading to the accumulation of metabolic intermediates or revealing details about enzyme induction.
In studies with the photosynthetic bacterium Rhodopseudomonas palustris, the protein synthesis inhibitor chloramphenicol (B1208) had a differential effect depending on the growth conditions. jst.go.jptandfonline.comtandfonline.com It did not affect the metabolism of thiophene-2-carboxylate in benzoate-grown cells, indicating that the necessary enzymes were already present. jst.go.jptandfonline.com However, it completely inhibited metabolism in succinate-grown cells, confirming that exposure to the substrate is required to induce the synthesis of the degradative enzymes. jst.go.jptandfonline.com
In other bacteria, the inhibitor arsenite was used to block the metabolic pathway at a later stage. nih.govnih.gov This led to the accumulation of 2-oxoglutarate, identifying it as a key intermediate in a separate, aerobic degradation pathway where the thiophene ring is opened. nih.govnih.gov
General Molecular Interactions with Biological Systems
The thiophene-2-carboxylate scaffold serves as a core structure in the design of molecules with specific biological activities. Understanding how this structure and its derivatives interact with biological targets like enzymes is crucial for medicinal chemistry and drug discovery.
Structure-Activity Relationship (SAR) Studies on Molecular Recognition
Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. For thiophene-2-carboxylate derivatives, these studies reveal key features for molecular recognition by protein targets.
One such study identified thiophene-2-carboxylic acids as a new class of inhibitors for D-amino acid oxidase (DAO), an enzyme implicated in neurological disorders. nih.gov The SAR analysis showed that small substituents on the thiophene ring were well-tolerated. nih.gov Crystal structures of human DAO in complex with these inhibitors revealed that the thiophene ring stacks tightly with a tyrosine residue (Tyr224) in the active site. nih.gov The position of substituents on the thiophene ring was critical; for instance, 5-substituted derivatives of the related thiophene-3-carboxylic acid showed significantly improved potency, with 5-chlorothiophene-3-carboxylic acid being the most potent inhibitor identified in the series. nih.gov
In the context of antimicrobial agents, SAR studies on thiophene derivatives have shown that the nature and position of substituents are critical for activity. nih.govasianpubs.orgnih.gov For example, a series of thiophene derivatives were synthesized and evaluated for their ability to inhibit bacterial histidine kinases, revealing that specific substitutions on a phenyl ring attached to the thiophene core were crucial for inhibitory action. nih.gov These studies underscore the importance of the thiophene ring as a scaffold that can be systematically modified to achieve specific interactions with biological macromolecules. researchgate.net
Q & A
Basic: What are the standard protocols for synthesizing sodium thiophene-2-carboxylate, and how can purity be validated?
Methodological Answer:
this compound (CAS 25112-68-9) is typically synthesized via neutralization of thiophene-2-carboxylic acid (CAS 527-72-0) with sodium hydroxide. The acid precursor is produced through the haloform reaction using 2-acetylthiophene and sodium hypochlorite . Post-synthesis, purity validation involves:
- Titrimetric analysis for quantifying residual acid/base content.
- High-Performance Liquid Chromatography (HPLC) to detect organic impurities.
- Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., , ) to confirm structural integrity and absence of side products .
- Elemental Analysis to verify stoichiometric sodium content .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
Key safety measures include:
- Personal Protective Equipment (PPE): Nitrile gloves (tested for chemical compatibility), lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is required if dust generation is possible .
- Ventilation: Use fume hoods to avoid inhalation of decomposition products (e.g., sulfur oxides) .
- Storage: Keep in airtight containers away from strong oxidizers, acids, and bases to prevent hazardous reactions .
- Emergency Protocols: Immediate access to eyewash stations and safety showers. Contaminated materials must be disposed of as hazardous waste .
Advanced: How can researchers resolve discrepancies in reported stability data of this compound under varying pH conditions?
Methodological Answer:
Conflicting stability data often arise from differences in experimental conditions. To address this:
- Controlled Replication: Conduct stability tests in buffered solutions (pH 1–14) at 25°C and 40°C, monitoring degradation via UV-Vis spectroscopy or mass spectrometry .
- Kinetic Modeling: Use Arrhenius plots to predict degradation rates under accelerated conditions.
- Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., methyl or ethyl thiophene-2-carboxylate) to identify trends in hydrolytic susceptibility .
Advanced: What spectroscopic and crystallographic methods are most effective for characterizing coordination complexes involving this compound?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD): Resolves coordination geometry and hydrogen-bonding motifs. For example, π–π stacking interactions in thiophene-2-carboxylate salts can be quantified using SCXRD .
- FT-IR Spectroscopy: Identifies carboxylate binding modes (monodentate vs. bidentate) via shifts in asymmetric () and symmetric () COO stretches.
- Electron Paramagnetic Resonance (EPR): Useful for studying paramagnetic metal complexes (e.g., copper derivatives) .
Basic: What are the primary decomposition products of this compound, and how should they be managed during disposal?
Methodological Answer:
Thermal decomposition (≥200°C) produces:
- Gaseous Byproducts: CO, CO, and sulfur oxides (SO), detectable via gas chromatography-mass spectrometry (GC-MS) .
- Solid Residues: Sodium carbonate and carbonaceous materials.
Disposal Protocol: - Neutralize aqueous waste with dilute HCl or NaOH before disposal.
- Incinerate solid waste in compliance with local regulations, using scrubbers to capture SO emissions .
Advanced: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing carboxylate group stabilizes the thiophene ring, modulating reactivity:
- Computational Modeling: Density Functional Theory (DFT) calculations predict charge distribution, revealing nucleophilic/electrophilic sites.
- Catalytic Applications: In palladium-catalyzed couplings (e.g., Suzuki-Miyaura), the sodium salt acts as a directing group, enhancing regioselectivity. Comparative studies with non-carboxylated thiophenes show slower reaction kinetics due to steric hindrance .
- Spectroscopic Probes: NMR chemical shifts correlate with electron density at the C2 position, guiding substrate design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
